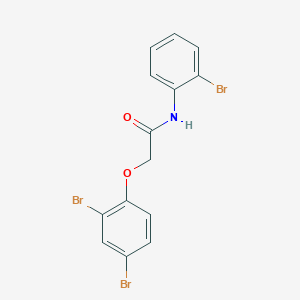![molecular formula C17H14ClF3N2O3 B284621 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea, also known as CGA 71951, is a chemical compound that has been widely studied for its potential use in agricultural applications. This compound belongs to the class of urea herbicides and is commonly used to control weeds in various crops. The purpose of
作用机制
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 involves the inhibition of photosynthesis in plants. This compound targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 disrupts the process of photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has been shown to have a significant impact on plant physiology. This compound causes a reduction in chlorophyll content, which leads to a decrease in photosynthetic activity. In addition, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has been shown to affect the expression of genes involved in plant growth and development. This compound also causes changes in the levels of various plant hormones, which can lead to alterations in plant morphology and physiology.
实验室实验的优点和局限性
One of the main advantages of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a valuable tool for studying plant physiology and biochemistry. However, one of the limitations of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 is its specificity. This compound targets only the photosystem II complex and does not affect other biochemical pathways in plants. This can limit its usefulness for studying other aspects of plant physiology.
未来方向
There are several future directions for the research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951. One area of interest is the development of new herbicides based on the structure of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951. Researchers are also investigating the potential use of this compound as a tool for studying the regulation of photosynthesis in plants. In addition, there is growing interest in the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 as a bioherbicide, which could provide a more sustainable alternative to traditional chemical herbicides.
合成方法
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isocyanate with 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole. The resulting intermediate is then reacted with urea to form N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951. This synthesis method has been optimized to produce high yields of the compound.
科学研究应用
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has been extensively studied for its herbicidal properties and has been shown to effectively control a wide range of weeds in various crops such as corn, soybean, and cotton. In addition, this compound has been investigated for its potential use as a fungicide and insecticide. The scientific research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has mainly focused on its mode of action and its impact on plant physiology.
属性
分子式 |
C17H14ClF3N2O3 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC 名称 |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-9-4-3-5-12(10(9)2)22-15(24)23-17(16(19,20)21)25-13-7-6-11(18)8-14(13)26-17/h3-8H,1-2H3,(H2,22,23,24) |
InChI 键 |
ZMYOMHLSDQEMMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
